![molecular formula C9H10FNO B2400574 N-(4-Fluoro-3-methylphenyl)acetamide CAS No. 331-30-6](/img/structure/B2400574.png)
N-(4-Fluoro-3-methylphenyl)acetamide
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Overview
Description
N-(4-Fluoro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10FNO. It has a molecular weight of 167.18 .
Synthesis Analysis
The synthesis of N-(4-Fluoro-3-methylphenyl)acetamide can be achieved through a reaction involving 4-fluoro-3-methylaniline and acetyl acetate. The reaction mixture is stirred at 0°C for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction solution is then diluted with water and neutralized with ammonia. The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the product as white solids .Molecular Structure Analysis
The InChI code for N-(4-Fluoro-3-methylphenyl)acetamide is 1S/C9H10FNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12). The InChI key is OGBZMQPBYUMNRI-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
N-(4-Fluoro-3-methylphenyl)acetamide is utilized in the synthesis and characterization of novel compounds. For instance, it has been used as a primary compound in the synthesis of novel acetamides, like the 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, with their structures identified by elemental analysis and spectroscopic methods (Yang Man-li, 2008).
Herbicidal Activities
This compound also plays a role in agricultural chemistry, specifically in the development of herbicides. Novel derivatives have been designed and synthesized using 4-fluoro-aniline, exhibiting significant herbicidal activities against various weeds (Daoxin Wu et al., 2011).
Drug Synthesis
In pharmacology, N-(4-Fluoro-3-methylphenyl)acetamide is involved in synthesizing various drugs. For example, it is used in producing anti-inflammatory drugs, where derivatives have shown significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013). Additionally, it is a part of synthesizing broad-spectrum anti-epileptic drug candidates, showcasing the compound's versatility in medicinal chemistry (Tomoyuki Tanaka et al., 2019).
Chemical Research
In chemical research, derivatives of N-(4-Fluoro-3-methylphenyl)acetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides (E. Olszewska et al., 2008). This demonstrates the compound's significance in understanding and developing new chemical entities.
Green Chemistry
Furthermore, N-(4-Fluoro-3-methylphenyl)acetamide is involved in green chemistry. For example, it is used in the catalytic hydrogenation process for synthesizing intermediates for azo disperse dyes, highlighting its role in more environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Safety And Hazards
properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZMQPBYUMNRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluoro-3-methylphenyl)acetamide |
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